4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
The compound 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a 7-membered oxazepine ring fused to two benzene rings. The ethoxy group at the 4-position of the benzamide moiety and the methyl substituent at the 8-position of the oxazepine core distinguish it from related derivatives.
Properties
IUPAC Name |
4-ethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-17-8-5-15(6-9-17)22(26)24-16-7-11-20-18(13-16)23(27)25-19-12-14(2)4-10-21(19)29-20/h4-13H,3H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPWAAIFVBERNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core This can be achieved through a cyclization reaction of appropriate precursors, such as amines and carboxylic acids or their derivatives
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors under controlled conditions. The process involves optimizing reaction parameters such as temperature, pressure, and catalysts to achieve high yields and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an ethyl ester.
Reduction: The oxazepine ring can be reduced to form a dihydro derivative.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl ester derivatives.
Reduction: Dihydrodibenzo[b,f][1,4]oxazepine derivatives.
Substitution: Amides and substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound may have biological activity, potentially interacting with specific enzymes or receptors. Research into its biological effects could lead to the development of new pharmaceuticals or therapeutic agents.
Medicine: Due to its structural complexity, 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide could be investigated for its medicinal properties. It may serve as a lead compound in drug discovery programs targeting various diseases.
Industry: In the chemical industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes or receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations: Oxazepine vs. Thiazepine
A critical distinction lies in the heteroatom of the central ring. For example:
Example :
- N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () has a trifluoromethyl group, enhancing electron-withdrawing effects compared to the ethoxy substituent in the target compound .
- 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () demonstrates how sulfur and sulfoxide groups (5-oxide) influence redox stability and receptor binding .
Table 1: Heterocycle and Substituent Comparison
Substituent Effects on Physicochemical Properties
- Ethoxy vs.
- Trifluoromethyl : Compounds like N-(8-methyl-11-oxo-...-4-(trifluoromethyl)benzamide () exhibit stronger electron-withdrawing effects, which may improve metabolic stability but reduce basicity .
Table 2: Substituent Impact on Key Properties
Biological Activity
4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential pharmacological applications. Its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core, positions it as a candidate for various biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.
The molecular formula of this compound is , with a molecular weight of 424.5 g/mol. The compound's structure is characterized by multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O5S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 922035-15-2 |
Biological Activity
Research into the biological activity of compounds similar to this compound has revealed several promising areas:
Antimicrobial Activity
Studies have indicated that derivatives of dibenzoxazepines exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various fungi such as Botrytis cinerea and Fusarium graminearum, with some derivatives outperforming established antifungal agents like pyraclostrobin .
Anti-inflammatory Properties
Compounds within the oxazepine family have been noted for their anti-inflammatory effects. Research suggests that these compounds can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Potential
The unique structural features of oxazepines allow them to interact with biological targets involved in cancer progression. Some studies have reported that oxadiazole and thiadiazole derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Antifungal Activity : A series of benzamide derivatives were synthesized and evaluated for antifungal activity against Botrytis cinerea. Compounds showed inhibition rates exceeding 80% at concentrations of 100 mg/L .
- Anti-Tubercular Activity : Research on oxadiazole derivatives demonstrated promising results against Mycobacterium tuberculosis, with some compounds showing low MIC values (0.25 µg/mL), indicating strong potential for further development .
- Inflammation Models : In vivo studies using models of inflammation have shown that certain oxazepine derivatives can significantly reduce inflammatory markers, suggesting their therapeutic potential in treating conditions like rheumatoid arthritis .
Q & A
Q. Optimization Strategies :
- Use continuous flow chemistry to enhance reaction efficiency and scalability .
- Monitor intermediates via HPLC (High-Performance Liquid Chromatography) to ensure purity (>95%) before proceeding to subsequent steps .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 8-methyl, 11-oxo, and ethoxy groups) by comparing chemical shifts to analogous dibenzo[b,f][1,4]oxazepine derivatives .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular formula (e.g., C₂₄H₂₂N₂O₄) with an error margin < 2 ppm .
- Chromatographic Methods :
- Reverse-Phase HPLC : Use a C18 column with a methanol/water gradient to assess purity and detect byproducts .
- Thermal Analysis :
- DSC (Differential Scanning Calorimetry) : Determine melting point and thermal stability (decomposition >200°C inferred from similar compounds) .
Advanced: How do substituents (e.g., 4-ethoxy vs. 4-methoxy) influence the compound’s biological activity, and what experimental designs can validate these effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Comparative Assays : Test the target compound against analogs (e.g., 4-methoxy or 8-chloro variants) in in vitro models (e.g., kinase inhibition assays) to quantify potency differences .
- Molecular Docking : Use software like AutoDock Vina to predict interactions between the ethoxy group and hydrophobic pockets in target proteins (e.g., tyrosine kinases) .
- Experimental Design :
- Dose-Response Curves : Generate IC₅₀ values under standardized conditions (e.g., 72-hour incubation in cancer cell lines) .
- Control Groups : Include positive controls (e.g., known kinase inhibitors) and solvent-only negatives to isolate substituent-specific effects .
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Source Identification :
- Batch Variability : Compare synthetic routes and purification methods (e.g., column chromatography vs. recrystallization) to assess impurity impacts .
- Assay Conditions : Standardize variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis :
- Statistical Harmonization : Apply ANOVA or mixed-effects models to aggregate data from multiple studies, adjusting for methodological heterogeneity .
- Orthogonal Validation :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics directly to bypass cell-based assay artifacts .
Advanced: How can researchers investigate the metabolic stability and degradation pathways of this compound?
Methodological Answer:
- In Vitro Models :
- Liver Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH to identify phase I metabolites via LC-MS/MS .
- CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to pinpoint major metabolic enzymes .
- Degradation Studies :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions to profile degradation products .
- Computational Tools :
- ADMET Predictors : Estimate metabolic soft spots (e.g., ethoxy group oxidation) using QSAR models .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal and photolytic degradation .
- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the oxazepine ring .
- Solvent Choice : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless immediately prior to assays .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate binding to proposed targets (e.g., PARP-1 or HDACs) using GROMACS or AMBER to assess conformational stability over 100-ns trajectories .
- Free Energy Calculations :
- Apply MM-PBSA/GBSA to quantify binding affinities and compare with experimental data .
- Pharmacophore Modeling :
- Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near the 11-oxo group) to guide analog design .
Advanced: How can researchers address low solubility in aqueous media during in vivo studies?
Methodological Answer:
- Formulation Strategies :
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability; characterize particle size via DLS (Dynamic Light Scattering) .
- Co-Solvent Systems : Optimize PEG-400/water or cyclodextrin-based solutions to balance solubility and toxicity .
- Prodrug Design :
- Introduce ionizable groups (e.g., phosphate esters) at the ethoxy or benzamide moieties to improve water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
